4-Methoxy-2,6-dinitrobenzoic acid
Overview
Description
4-Methoxy-2,6-dinitrobenzoic acid is an organic compound with the molecular formula C8H6N2O7 It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group (-OCH3) at the 4-position and two nitro groups (-NO2) at the 2- and 6-positions
Scientific Research Applications
4-Methoxy-2,6-dinitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
4-Methoxy-2,6-dinitrobenzoic acid, like other benzoic acid derivatives, could potentially interact with proteins or enzymes in the body that have affinity for benzoic acid or its derivatives .
Mode of Action
The compound could hypothetically interact with its targets through non-covalent interactions such as hydrogen bonding, given the presence of the carboxylic acid group .
Biochemical Pathways
If this compound acts similarly to other benzoic acid derivatives, it might be involved in pathways related to the metabolism of aromatic compounds .
Pharmacokinetics
As a small, relatively polar molecule, this compound could potentially be absorbed in the gastrointestinal tract if orally administered. Its distribution, metabolism, and excretion would depend on many factors, including its specific interactions with proteins and enzymes in the body .
Result of Action
The specific molecular and cellular effects of this compound would depend on its exact mechanism of action, which is currently unknown .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH and temperature, as well as the presence of other molecules in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-2,6-dinitrobenzoic acid can be synthesized through a multi-step process involving nitration and esterification reactions. One common method involves the nitration of 4-methoxybenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of by-products. The resulting this compound is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and reaction control can enhance the efficiency of the process. Additionally, advanced purification techniques such as column chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,6-dinitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.
Nucleophiles: Ammonia, amines, or other nucleophilic reagents for substitution reactions.
Catalysts: Sulfuric acid or hydrochloric acid for esterification reactions.
Major Products
Reduction Products: 4-Methoxy-2,6-diaminobenzoic acid.
Substitution Products: Various substituted benzoic acids depending on the nucleophile used.
Esterification Products: Methyl 4-methoxy-2,6-dinitrobenzoate and other esters.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic Acid: Lacks the nitro groups, making it less reactive in redox reactions.
2,6-Dinitrobenzoic Acid: Lacks the methoxy group, affecting its solubility and reactivity.
4-Nitrobenzoic Acid: Contains only one nitro group, resulting in different chemical properties.
Uniqueness
4-Methoxy-2,6-dinitrobenzoic acid is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
4-methoxy-2,6-dinitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O7/c1-17-4-2-5(9(13)14)7(8(11)12)6(3-4)10(15)16/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLQYRJLNSXMPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376607 | |
Record name | 4-methoxy-2,6-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95192-59-9 | |
Record name | 4-Methoxy-2,6-dinitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95192-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methoxy-2,6-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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